molecular formula C12H22N2O B2483567 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one CAS No. 2003381-10-8

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2483567
CAS No.: 2003381-10-8
M. Wt: 210.321
InChI Key: KFRGLFGZDMJAFX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel therapeutic agents. Its structure incorporates both an azetidine and a pyrrolidine ring, a feature present in advanced pharmaceutical candidates. The azetidine ring is a four-membered cyclic amide, a key structural motif in life-saving antibiotics like penicillin and cephalosporin, and continues to be explored for a wide range of biological activities . The integration of a basic amine, such as the pyrrolidine nitrogen, into drug scaffolds is a recognized strategy to improve blood-brain barrier penetration, which is a critical factor for developing treatments for conditions like breast cancer brain metastases . This molecular architecture makes the compound a valuable synthon for constructing more complex molecules targeting various disease pathways. Researchers utilize this compound as a key intermediate in the design and development of active pharmaceutical ingredients (APIs). Its applications extend to serving as a building block in organic synthesis, where it can be used to create combinatorial libraries for high-throughput screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-12(2,3)11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRGLFGZDMJAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2,2-dimethylpropan-1-one with a suitable azetidine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid and may require specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or pyrrolidine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Properties/Applications
2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one Azetidine + pyrrolidine 2,2-Dimethylpropanoyl ~238.3 High rigidity; potential TLR modulator
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) Linear alkyl chain Hexadecanoyl ~309.5 Lipophilic; surfactant properties
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa) Pyridine 2,2-Dimethylpropanoyl ~177.2 Electron-deficient aromatic system
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (A196394) Propan-1-one + phenyl Amino, phenyl, pyrrolidine ~218.3 Chiral center; CNS activity
2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one Thiophene-substituted pyrrolidine 2,2-Dimethylpropanoyl ~253.4 Enhanced π-π interactions; photostability

Key Observations:

Rigidity vs. Flexibility : The azetidine-pyrrolidine hybrid in the target compound introduces significant conformational restraint compared to linear alkyl analogues like 1g, which exhibit higher lipophilicity and surfactant behavior .

Electronic Effects : Replacement of the azetidine-pyrrolidine system with pyridine (as in 3oa) reduces steric hindrance but increases electron deficiency, altering reactivity in nucleophilic additions .

Biological Activity : Chiral analogues like A196394 demonstrate enhanced central nervous system (CNS) activity due to stereoselective binding, a property absent in the achiral target compound .

Heterocyclic Diversity : Thiophene-substituted derivatives (e.g., OMXX-292315-01) exhibit improved π-π stacking interactions, making them more suitable for optoelectronic applications compared to the purely aliphatic target compound .

Biological Activity

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine and azetidine moiety, contributing to its biological activity. The molecular formula is C12H22N2OC_{12}H_{22}N_2O, and its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H22N2OC_{12}H_{22}N_2O
Molecular Weight210.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, leading to effects such as:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest that the compound may have potential as a lead candidate for further drug development.

Case Studies

Case Study 1: Anticancer Activity
In a recent investigation, researchers treated MCF-7 cells with varying concentrations of the compound. Results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This study highlights its potential role in cancer therapy.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against clinical isolates from patients with infections. The compound was effective against resistant strains, providing an alternative approach to combat antibiotic resistance.

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